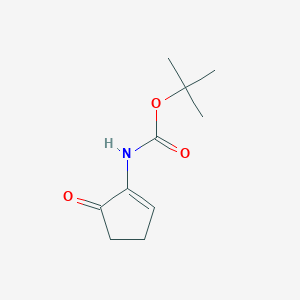
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemische Und Physiologische Effekte
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as DNA polymerase and topoisomerase. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer and anti-inflammatory properties. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized using a variety of methods, including the reaction of 1,1-dimethylethyl carbamate with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 1,1-dimethylethanol with cyclopentanone in the presence of a catalyst and subsequent reaction with phosgene.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has been extensively researched for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
170883-37-1 |
|---|---|
Produktname |
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
tert-butyl N-(5-oxocyclopenten-1-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h5H,4,6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
DTNXUGWPFJXFML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CCCC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CCCC1=O |
Synonyme |
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



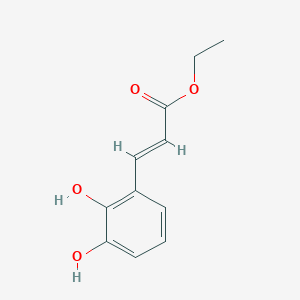
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
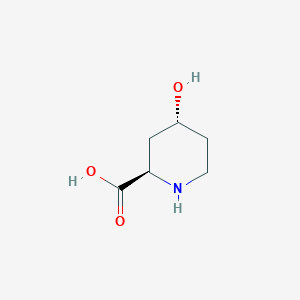
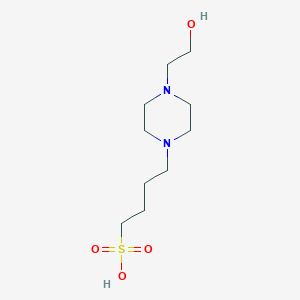
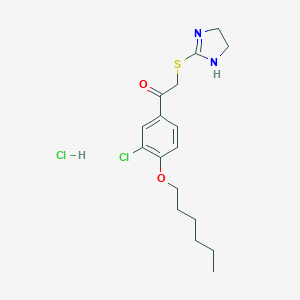
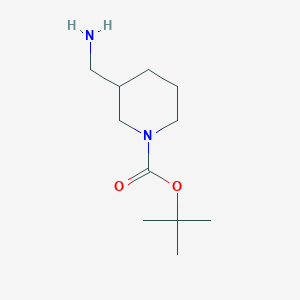
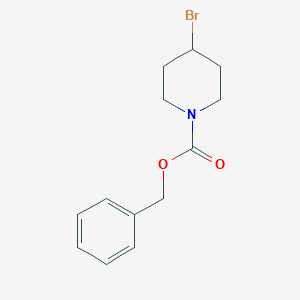
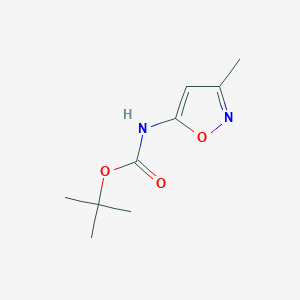
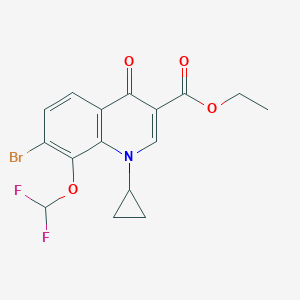
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
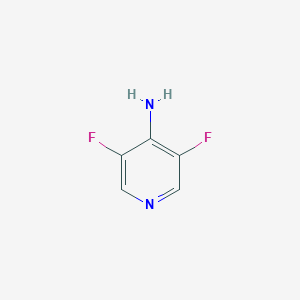
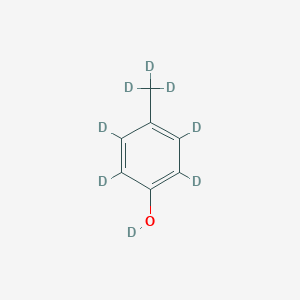
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)